molecular formula C20H19ClN2O4S2 B467064 3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 444112-48-5

3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B467064
CAS No.: 444112-48-5
M. Wt: 451g/mol
InChI Key: XHKHKXLERBKEBV-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a benzothiophene core, a chloro substituent, a methoxy group, and a pyrrolidinylsulfonyl phenyl moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas or methanol in the presence of catalysts.

    Attachment of the Pyrrolidinylsulfonyl Phenyl Moiety: This step involves the formation of a sulfonamide linkage, typically through the reaction of a sulfonyl chloride derivative with a pyrrolidine derivative.

    Final Coupling: The final step involves coupling the benzothiophene core with the pyrrolidinylsulfonyl phenyl moiety using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Hydroxylated benzothiophene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, 3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfonamide linkage enhances its binding affinity and specificity, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-benzothiophenecarboxamide: Lacks the chloro and pyrrolidinylsulfonyl groups, resulting in different biological activities.

    3-chloro-1-benzothiophene-2-carboxamide: Lacks the methoxy and pyrrolidinylsulfonyl groups, affecting its chemical reactivity and biological properties.

    N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide: Similar sulfonamide linkage but different substituents on the benzothiophene core.

Uniqueness

The unique combination of the chloro, methoxy, and pyrrolidinylsulfonyl groups in 3-chloro-6-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-6-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-27-14-6-9-16-17(12-14)28-19(18(16)21)20(24)22-13-4-7-15(8-5-13)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKHKXLERBKEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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